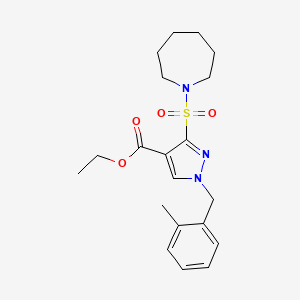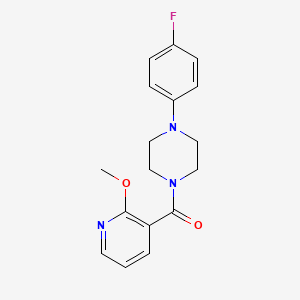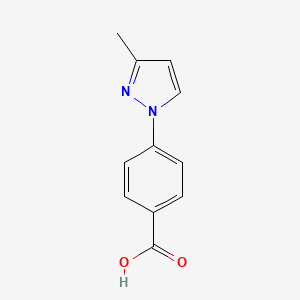
Ácido 4-(3-metil-1H-pirazol-1-il)benzoico
Descripción general
Descripción
“4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular weight of 202.21 . It is a solid substance .
Synthesis Analysis
There are several methods to synthesize this compound. For instance, it can be synthesized from the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid . Another method involves the use of disubstituted compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H10N2O2/c1-8-7-9(11(14)15)3-4-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It also shows different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de pirazol, incluido el “ácido 4-(3-metil-1H-pirazol-1-il)benzoico”, se han estudiado por sus propiedades antioxidantes. Estos compuestos pueden eliminar los radicales libres, que son dañinos para los sistemas biológicos. La actividad antioxidante es crucial porque puede ayudar a prevenir enfermedades relacionadas con el estrés oxidativo, como el cáncer y las enfermedades cardíacas .
Propiedades anticancerígenas
La investigación ha indicado que los derivados de pirazol exhiben actividades anticancerígenas. Se han probado in vitro en células de carcinoma colorrectal, mostrando propiedades citotóxicas. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos medicamentos contra el cáncer, particularmente para el tratamiento del cáncer colorrectal .
Efectos antimicrobianos
Estos compuestos han mostrado una actividad moderada contra bacterias grampositivas como S. aureus y B. subtilis. Esto abre posibilidades para su uso en la creación de nuevos agentes antimicrobianos que podrían ser efectivos contra ciertas cepas bacterianas .
Evaluación antileishmanial y antimalárica
Los derivados del “ácido 4-(3-metil-1H-pirazol-1-il)benzoico” se han evaluado por sus efectos antileishmanial y antimalárico. Estos estudios son significativos para el desarrollo de nuevos tratamientos para la leishmaniasis y la malaria, que son problemas de salud importantes en varias partes del mundo .
Estudios de acoplamiento molecular
Se han realizado estudios de simulación molecular para justificar la potente actividad in vitro de estos compuestos. Han mostrado patrones de ajuste deseables en los sitios activos de las proteínas diana, caracterizados por una menor energía libre de unión. Esto sugiere su potencial como compuestos líderes en el descubrimiento de fármacos .
Agentes quelantes
Los derivados de pirazol también se utilizan como agentes quelantes para diferentes iones metálicos. Esta aplicación es importante en varios campos, incluida la ciencia ambiental, donde se pueden utilizar para eliminar metales pesados del agua residual .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may interact with its targets to disrupt essential biological processes.
Biochemical Pathways
Based on the observed antimicrobial activity of related compounds , it can be inferred that this compound may interfere with pathways essential for bacterial growth and survival.
Result of Action
Related compounds have been found to inhibit the growth of certain strains of bacteria , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
4-(3-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOJVSWTZSAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
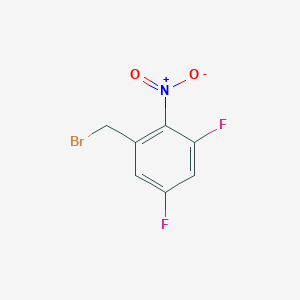

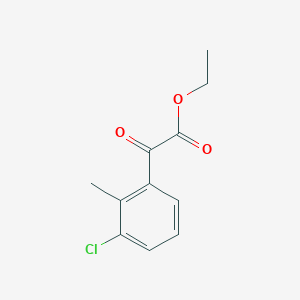

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)
![7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358272.png)
![N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2358273.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2358275.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)
![4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358277.png)

